molecular formula C12H13F2N5O B6903698 N-[[1-(difluoromethyl)cyclopropyl]methyl]-3-methyltriazolo[4,5-b]pyridine-7-carboxamide

N-[[1-(difluoromethyl)cyclopropyl]methyl]-3-methyltriazolo[4,5-b]pyridine-7-carboxamide

Cat. No.: B6903698
M. Wt: 281.26 g/mol
InChI Key: DIOVBLDRLDHAFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[1-(difluoromethyl)cyclopropyl]methyl]-3-methyltriazolo[4,5-b]pyridine-7-carboxamide is a synthetic organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a difluoromethyl group attached to a cyclopropyl ring, which is further connected to a triazolopyridine core. The unique structural features of this compound make it a valuable candidate for various scientific applications.

Properties

IUPAC Name

N-[[1-(difluoromethyl)cyclopropyl]methyl]-3-methyltriazolo[4,5-b]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2N5O/c1-19-9-8(17-18-19)7(2-5-15-9)10(20)16-6-12(3-4-12)11(13)14/h2,5,11H,3-4,6H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOVBLDRLDHAFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2N=N1)C(=O)NCC3(CC3)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(difluoromethyl)cyclopropyl]methyl]-3-methyltriazolo[4,5-b]pyridine-7-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Intermediate: The cyclopropyl ring is synthesized through a cyclopropanation reaction, often using reagents such as diazomethane or dihalocarbene.

    Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via difluoromethylation reactions, which can be achieved using reagents like difluoromethyl iodide or difluoromethyl sulfone.

    Construction of the Triazolopyridine Core: The triazolopyridine core is constructed through a series of cyclization reactions, often involving the use of azides and alkynes under copper-catalyzed conditions.

    Final Coupling and Functionalization: The final step involves coupling the cyclopropyl intermediate with the triazolopyridine core, followed by functionalization to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(difluoromethyl)cyclopropyl]methyl]-3-methyltriazolo[4,5-b]pyridine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium azide, thiols, and other nucleophiles under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

N-[[1-(difluoromethyl)cyclopropyl]methyl]-3-methyltriazolo[4,5-b]pyridine-7-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[[1-(difluoromethyl)cyclopropyl]methyl]-3-methyltriazolo[4,5-b]pyridine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-(trifluoromethyl)cyclopropyl]methyl]-3-methyltriazolo[4,5-b]pyridine-7-carboxamide
  • N-[[1-(fluoromethyl)cyclopropyl]methyl]-3-methyltriazolo[4,5-b]pyridine-7-carboxamide
  • N-[[1-(methyl)cyclopropyl]methyl]-3-methyltriazolo[4,5-b]pyridine-7-carboxamide

Uniqueness

N-[[1-(difluoromethyl)cyclopropyl]methyl]-3-methyltriazolo[4,5-b]pyridine-7-carboxamide is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These features can enhance the compound’s bioavailability and efficacy compared to similar compounds with different substituents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.